1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-12-18-19-16-15(17-3-4-22(12)16)21-7-5-20(6-8-21)14(23)10-13-2-9-24-11-13/h2-4,9,11H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRFTVVMWZXUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrazine core, followed by the introduction of the piperazine ring and the thiophene moiety. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and thiophene derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Triazolo-Pyrazine Cores
Key Observations :
- The benzylpiperazine derivative demonstrates high adenosine receptor affinity but lacks the thiophene group, which may reduce metabolic stability compared to the target compound.
- Thiadiazepine-fused analogues show broader heterocyclic systems but lower synthetic yields, likely due to increased ring strain.
Piperazine-Linked Derivatives
Key Observations :
- MK29 highlights the impact of trifluoromethyl groups on receptor selectivity, whereas the target compound’s thiophene may favor π-stacking interactions.
- The fluorophenyl derivative confirms the importance of electron-withdrawing groups for AChE inhibition, suggesting the target’s thiophene could offer similar electronic effects.
Thiophene-Containing Analogues
Key Observations :
- Thiophene-ethanone derivatives exhibit moderate antibacterial activity, which may extend to the target compound depending on substitution patterns.
- The absence of a thiourea group in the target compound may reduce toxicity compared to pyrazole-thiourea analogues .
Biological Activity
The compound 1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone is a derivative of the triazolo[4,3-a]pyrazine scaffold, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, a study synthesized various derivatives and evaluated their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited moderate to good antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 2e | Staphylococcus aureus | 32 |
| Compound 2e | Escherichia coli | 16 |
| Ampicillin | Staphylococcus aureus | 32 |
| Ampicillin | Escherichia coli | 16 |
Anticancer Activity
The anticancer properties of triazolo[4,3-a]pyrazine derivatives have also been extensively studied. Notably, certain derivatives have shown significant antiproliferative effects against various cancer cell lines. For example, compound 17l demonstrated IC50 values of approximately 0.98 µM against A549 lung cancer cells and exhibited marked inhibition of c-Met and VEGFR-2 kinases .
Table 2: Anticancer Activity of Selected Compounds
| Compound | Cell Line | IC50 (µM) | Kinase Inhibition (c-Met/VEGFR-2) |
|---|---|---|---|
| Compound 17l | A549 | 0.98 | 26 nM / 2.6 µM |
| Compound 17l | MCF-7 | 1.05 | - |
| Compound 17l | HeLa | 1.28 | - |
The biological activity of triazolo[4,3-a]pyrazine derivatives is often attributed to their ability to interact with key molecular targets within cells. For instance, the binding affinity to DNA gyrase and topoisomerase IV has been suggested as a mechanism for their antibacterial effects . In anticancer applications, these compounds may induce apoptosis through mitochondrial pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Case Studies
- Antibacterial Evaluation : A series of triazolo[4,3-a]pyrazine derivatives were tested for their antibacterial properties using the microbroth dilution method. The study concluded that modifications at specific positions on the triazole ring significantly influenced antibacterial potency .
- Anticancer Studies : In a comprehensive evaluation involving multiple cancer cell lines, it was found that certain structural modifications enhanced the compounds' ability to inhibit cancer cell proliferation effectively. The study utilized Western blot analysis to confirm the modulation of intracellular signaling pathways related to cell growth and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
